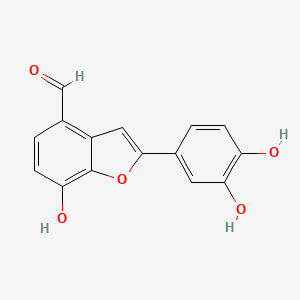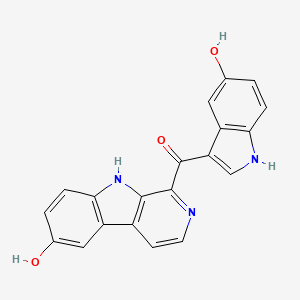
1,8-Pyrenedione
Vue d'ensemble
Description
1,8-Pyrenedione, also known as Pyrene-1,8-dione or 1,8-Pyrenequinone, is a chemical compound with the molecular formula C16H8O2 . It is a member of pyrenes .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. One method involves the reaction between this compound and N,N’-dialkylethylenediamine to form highly fluorescent products, facilitated by visible light . Another method involves the oxidation of pyrene using potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4), which results in a mixture of 1,6-pyrenedione and this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrene core with two carbonyl groups at the 1 and 8 positions . The average mass of this compound is 232.234 Da and the monoisotopic mass is 232.052429 Da .Chemical Reactions Analysis
This compound has been found to be an efficient photocatalyst for three oxygenation reactions: epoxidation of electron-deficient olefins, oxidative hydroxylation of organoborons, and oxidation of sulfides via in situ generation of H2O2 under visible light irradiation . It has also been used in the synthesis of a novel pyrene-based fluorescent probe for highly selective detection of Fe (III) .Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 314.4°C and a density of 1.2260 . It exhibits a well-defined surface-bound redox system at -0.1 V vs. SCE .Applications De Recherche Scientifique
Photocatalytic Properties
1,8-Pyrenedione has been explored for its unique photocatalytic properties. In a study by Yao et al. (2018), it was used in the synthesis of fluorescent pyrene derivatives. This process involved aza-Michael addition followed by C–H bond activation, facilitated by visible light, leading to highly fluorescent products (Yao et al., 2018). Zhang et al. (2020) further demonstrated the efficacy of pyrenediones as photocatalysts for oxygenation reactions, highlighting their utility in green chemistry applications (Zhang et al., 2020).
Fluorescence and Sensing Applications
The fluorescent properties of this compound have been leveraged in various sensing applications. For instance, Zhang et al. (2018) developed a method for the detection and quantification of tryptophan and cysteine using this compound as a turn-on fluorescent probe (Zhang et al., 2018). This approach showcased the compound's selectivity and sensitivity, with potential applications in food analysis and biochemistry.
Environmental Applications
Reyes et al. (2000) studied the photolysis of pyrene on silica surfaces, identifying this compound as one of the main reaction products. This research provides insights into the environmental fate and behavior of polycyclic aromatic hydrocarbons, including their transformation into pyrenediones (Reyes et al., 2000).
Organic Synthesis and Material Science
This compound has been employed in the synthesis of novel organic compounds and materials. Blanchard et al. (2019) used pyrenediones in the electrosynthesis of redox mediators for biofuel cell anodes, demonstrating their versatility in electrochemical applications (Blanchard et al., 2019). Additionally, Salunke et al. (2016) explored the use of pyrene derivatives, including pyrenediones, in the development of electroluminescent organic semiconductors for OLED devices (Salunke et al., 2016).
Biochemical and Biomedical Research
In the field of biochemistry and medicine, this compound has been investigated for its interactions with biological molecules. Wu et al. (2012) reported the development of a molecular peptide beacon using a pyrene-functionalized oligopeptide for the sensing of nucleic acids, demonstrating potential applications in cellular imaging and diagnostics (Wu et al., 2012).
Mécanisme D'action
Orientations Futures
Future research on 1,8-Pyrenedione could explore its potential applications in various fields. For instance, its ability to act as an efficient photocatalyst for oxygenation reactions suggests potential applications in the synthesis of fine chemicals, natural products, and pharmaceutically active molecules . Additionally, its use in the synthesis of fluorescent probes for metal ion detection indicates potential applications in analytical chemistry .
Propriétés
IUPAC Name |
pyrene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETOQIJGUBNXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062317 | |
| Record name | 1,8-Pyrenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2304-85-0 | |
| Record name | 1,8-Pyrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Pyrenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Pyrenedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Pyrenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrene-1,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-PYRENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55G3TLC7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






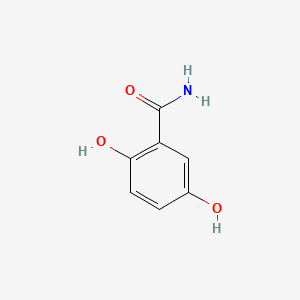
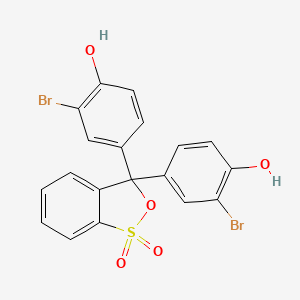

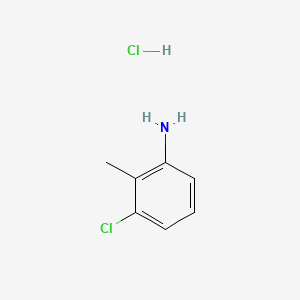
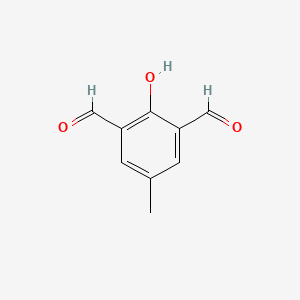

![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)

![4-chloro-N-methyl-N-[(1r,4r)-4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl]benzamide](/img/structure/B1214221.png)
